molecular formula C8H11NO B563186 3-Amino-2-methyl-benzyl-d2 Alcohol CAS No. 57414-76-3

3-Amino-2-methyl-benzyl-d2 Alcohol

Cat. No. B563186
CAS RN: 57414-76-3
M. Wt: 139.194
InChI Key: UVYZMJMDIMWDNJ-BFWBPSQCSA-N
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Description

3-Amino-2-methyl-benzyl-d2 Alcohol is a chemical compound with the molecular formula C8H9D2NO . It is a variant of 3-Amino-2-methylbenzyl alcohol, where two of the hydrogen atoms are replaced by deuterium .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group with an amino (NH2) and a methyl (CH3) substituent on the benzene ring . The alcohol (-OH) group is attached to the carbon atom of the benzyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, a boiling point of 300.8±27.0 °C at 760 mmHg, and a flash point of 135.7±23.7 °C . It has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Mechanistic Investigation of Amide Formation

One application of compounds related to 3-Amino-2-methyl-benzyl-d2 Alcohol is in the mechanistic investigation of the one-pot formation of amides from alcohols and amines. Research conducted by Mielby et al. (2013) utilized para-substituted benzyl alcohol derivatives to study the oxidative coupling process, revealing insights into the charge distribution in the reaction steps. This study provides a foundation for understanding the catalytic processes involving similar compounds (Mielby, Riisager, Fristrup, & Kegnæs, 2013).

Chemoselective Alkylation

Xu et al. (2010) reported a mild method for synthesizing tertiary amines, demonstrating the chemoselective alkylation of amines and amino acids using alcohols. This research highlights the potential of utilizing compounds like this compound in selective N-alkylation reactions, contributing to the synthesis of complex organic molecules (Xu, Xiao, Zhuo, Wang, & Huang, 2010).

Renewable Production of Aromatic Alcohols

Pugh et al. (2015) explored the biosynthesis of benzyl alcohol, a compound structurally related to this compound, from glucose using engineered Escherichia coli. This research underscores the potential for renewable production methods for aromatic alcohols and their derivatives, opening avenues for sustainable chemical synthesis (Pugh, Mckenna, Halloum, & Nielsen, 2015).

Catalytic Conversion of Alcohols

Research into the catalytic conversion of alcohols, such as the work by Chong et al. (2012) on the synthesis of benzyl methyl ether from benzyl alcohol, provides insight into the potential applications of this compound in green chemistry. This study highlights the use of dimethyl carbonate as a non-toxic methylating agent in the presence of a zeolite catalyst, demonstrating the environmental benefits of such methodologies (Chong, Wahab, & Abdallah, 2012).

Safety and Hazards

The safety information for 2-Amino-3-methylbenzyl alcohol, a similar compound, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

properties

IUPAC Name

(3-amino-2-methylphenyl)-dideuteriomethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5,9H2,1H3/i5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYZMJMDIMWDNJ-BFWBPSQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(C(=CC=C1)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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